2-[(2-Chlorophenyl)sulfanyl]acetaldehyde
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Overview
Description
2-[(2-Chlorophenyl)sulfanyl]acetaldehyde is an organic compound with the molecular formula C8H7ClOS It is characterized by the presence of a chlorophenyl group attached to a sulfanyl group, which is further connected to an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)sulfanyl]acetaldehyde typically involves the reaction of 2-chlorothiophenol with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)sulfanyl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: 2-[(2-Chlorophenyl)sulfanyl]acetic acid.
Reduction: 2-[(2-Chlorophenyl)sulfanyl]ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[(2-Chlorophenyl)sulfanyl]acetaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)sulfanyl]acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorophenyl group may also interact with hydrophobic pockets in biomolecules, influencing their activity and stability. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)sulfanyl]acetaldehyde
- 2-[(2-Bromophenyl)sulfanyl]acetaldehyde
- 2-[(2-Methylphenyl)sulfanyl]acetaldehyde
Uniqueness
2-[(2-Chlorophenyl)sulfanyl]acetaldehyde is unique due to the presence of the 2-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in scientific research.
Properties
Molecular Formula |
C8H7ClOS |
---|---|
Molecular Weight |
186.66 g/mol |
IUPAC Name |
2-(2-chlorophenyl)sulfanylacetaldehyde |
InChI |
InChI=1S/C8H7ClOS/c9-7-3-1-2-4-8(7)11-6-5-10/h1-5H,6H2 |
InChI Key |
NOKDCWGJBXHAAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)SCC=O)Cl |
Origin of Product |
United States |
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